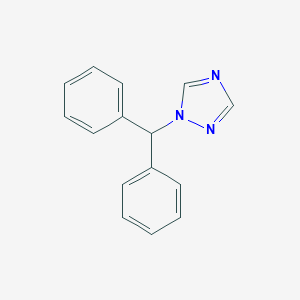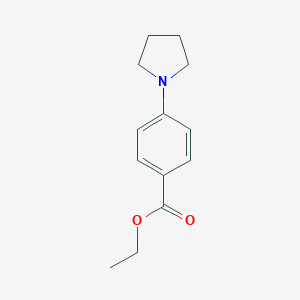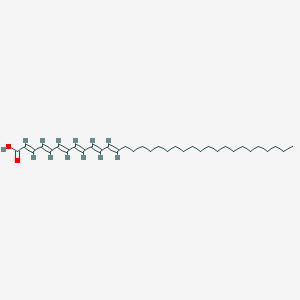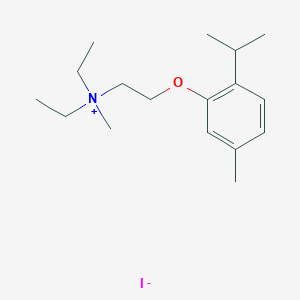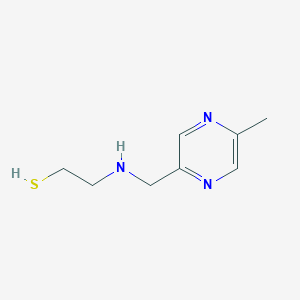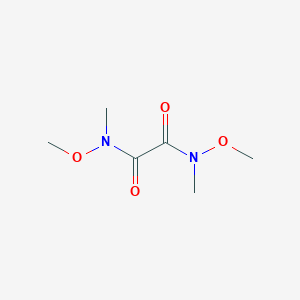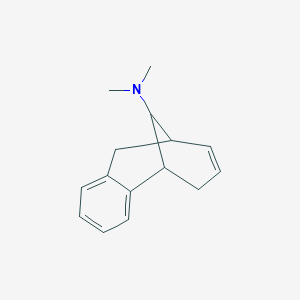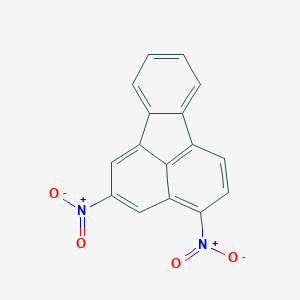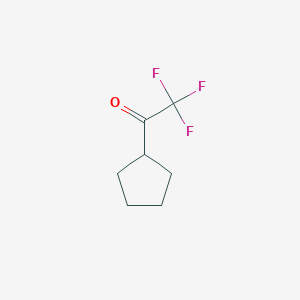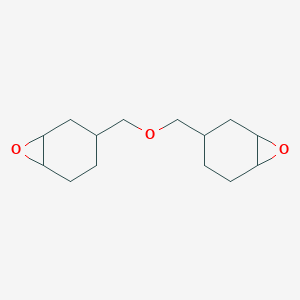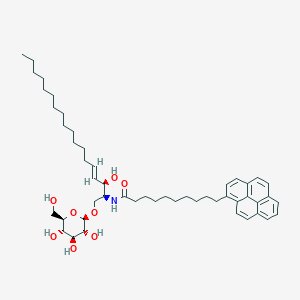
Pyrglccer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrglccer is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Pyrglccer is a derivative of pyridine and is also known as 2-pyridylglycerol. It is a colorless liquid that is soluble in water and has a molecular weight of 137.13 g/mol.
Wirkmechanismus
The mechanism of action of pyrglccer is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Pyrglccer has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemische Und Physiologische Effekte
Pyrglccer has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance the immune system. Pyrglccer has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrglccer has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to use in various assays. However, pyrglccer has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on pyrglccer. One area of research is the development of pyrglccer-based drugs for the treatment of various diseases. Another area of research is the investigation of the potential applications of pyrglccer in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of pyrglccer and its potential toxicity.
Synthesemethoden
Pyrglccer can be synthesized using various methods, including the reaction between glycerol and 2-bromo-pyridine, or the reaction between glycidol and 2-pyridinecarboxaldehyde. The former method is preferred as it involves fewer steps and has a higher yield.
Wissenschaftliche Forschungsanwendungen
Pyrglccer has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, pyrglccer has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential role in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
110668-37-6 |
|---|---|
Produktname |
Pyrglccer |
Molekularformel |
C50H73NO8 |
Molekulargewicht |
816.1 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |
InChI |
InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |
InChI-Schlüssel |
VPLAPDLWNKTQOP-NFXMJHJRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonyme |
N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



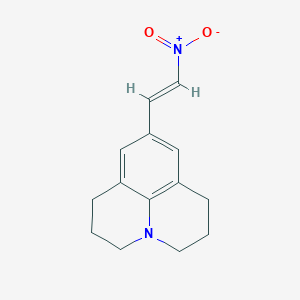
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
